N-(2-chloro-5-hydroxyphenyl)acetamide
CAS No.: 130647-86-8
Cat. No.: VC21175746
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130647-86-8 |
|---|---|
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | N-(2-chloro-5-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) |
| Standard InChI Key | ZYMWANUPUWNVLW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CC(=C1)O)Cl |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)O)Cl |
Introduction
Chemical Properties and Structure
Basic Identification
N-(2-chloro-5-hydroxyphenyl)acetamide is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 130647-86-8 |
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | N-(2-chloro-5-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) |
| Standard InChIKey | ZYMWANUPUWNVLW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CC(=C1)O)Cl |
The compound features a phenyl ring with a chloro group at the ortho position (position 2) and a hydroxyl group at the meta position (position 5) relative to the acetamide substituent. This structural arrangement contributes to its unique chemical reactivity and biological properties.
Physical Properties
N-(2-chloro-5-hydroxyphenyl)acetamide typically exists as a powder at room temperature . Physical properties data available indicates:
| Property | Description |
|---|---|
| Physical Form | Powder |
| Purity (Commercial) | 95% (typical) |
| Storage Temperature | Room temperature |
| Solubility | Soluble in organic solvents including DMSO and acetonitrile |
Structural Representation and Characteristics
The chemical structure of N-(2-chloro-5-hydroxyphenyl)acetamide features three key functional groups: an acetamide group, a chloro substituent, and a hydroxyl group attached to a phenyl ring. The specific arrangement of these groups plays a crucial role in determining the compound's reactivity and biological activity.
Functional Group Analysis
The presence of these specific functional groups contributes to the compound's properties:
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The acetamide group (-NHCOCH3) serves as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.
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The chloro substituent at position 2 influences the electron distribution within the molecule and can enhance binding to specific receptors.
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The hydroxyl group at position 5 introduces additional hydrogen bonding capabilities and affects the compound's solubility and interaction with biological systems.
Biological Activity
N-(2-chloro-5-hydroxyphenyl)acetamide has demonstrated significant biological activities that make it a compound of interest for medicinal chemistry research.
Antimicrobial Activity
Studies have indicated that N-(2-chloro-5-hydroxyphenyl)acetamide exhibits notable antimicrobial properties against various bacterial strains. While specific data for this exact compound is limited, research on related compounds provides insight into potential activity profiles:
| Bacterial Strain | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate to High |
| Gram-negative bacteria | Moderate |
The antimicrobial activity is thought to be related to the compound's ability to interfere with bacterial cell wall synthesis or other essential cellular processes.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of N-(2-chloro-5-hydroxyphenyl)acetamide and related compounds is crucial for optimizing their biological activities.
Comparative Analysis with Related Compounds
Several structurally related compounds have been studied, including:
| Compound | Structural Difference from N-(2-chloro-5-hydroxyphenyl)acetamide |
|---|---|
| N-(5-chloro-2-hydroxyphenyl)acetamide | Different positions of chloro and hydroxy groups |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Different chloro position (on acetamide rather than ring) and hydroxy position |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Different chloro position (on acetamide rather than ring) and hydroxy position |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Different chloro position (on acetamide rather than ring) and hydroxy position |
These structural variations can significantly affect the biological activity profiles of these compounds .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications in Research and Industry
Medicinal Chemistry Applications
N-(2-chloro-5-hydroxyphenyl)acetamide has several potential applications in medicinal chemistry research:
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As a lead compound for the development of new antimicrobial agents
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In the exploration of novel anticancer therapeutics
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As a building block for the synthesis of more complex bioactive molecules
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For structure-activity relationship studies to understand the impact of functional group positioning on biological activity
Synthetic Intermediate
The compound can serve as a valuable synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications.
Future Research Directions
Several areas warrant further investigation regarding N-(2-chloro-5-hydroxyphenyl)acetamide:
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Comprehensive evaluation of antimicrobial activity against a broader range of pathogens, including drug-resistant strains
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In-depth studies of anticancer activity against various cancer cell lines
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Investigation of specific mechanisms of action at the molecular level
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Development of more efficient synthesis routes with higher yields
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Exploration of potential drug delivery systems to enhance the compound's bioavailability
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Structure modification studies to optimize biological activity and reduce potential toxicity
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